molecular formula C9H10N2O5S B1279413 2-[(4-Sulfamoylphenyl)formamido]acetic acid CAS No. 143288-21-5

2-[(4-Sulfamoylphenyl)formamido]acetic acid

Cat. No.: B1279413
CAS No.: 143288-21-5
M. Wt: 258.25 g/mol
InChI Key: UEFOOXBQBNWTDR-UHFFFAOYSA-N
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Description

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a chemical compound with the molecular formula C9H10N2O5S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include:

  • Temperature: 60-80°C
  • Solvent: Water or ethanol
  • Reaction time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:

  • Continuous addition of reactants
  • Efficient mixing and heat transfer
  • Real-time monitoring of reaction progress

Chemical Reactions Analysis

Types of Reactions

2-[(4-Sulfamoylphenyl)formamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Sulfamoylphenyl)formamido]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Sulfamoylphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Sulfamoylphenyl)acetic acid
  • 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid

Uniqueness

2-[(4-Sulfamoylphenyl)formamido]acetic acid is unique due to the presence of both a formamido group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds that lack one of these functional groups.

Properties

IUPAC Name

2-[(4-sulfamoylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOOXBQBNWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440429
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143288-21-5
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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